molecular formula C10H11BrClNO2 B13013782 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanamide

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanamide

Cat. No.: B13013782
M. Wt: 292.55 g/mol
InChI Key: ALTRMBUVBWOLRU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanamide is an organic compound with a complex structure that includes bromine, chlorine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanamide typically involves the reaction of 4-bromo-2-chlorophenol with 2-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar halogenated phenol structure.

    2-Chloro-4-bromophenol: Another isomer with comparable properties.

Uniqueness

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C10H11BrClNO2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H2,13,14)

InChI Key

ALTRMBUVBWOLRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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